Halopemide is a potent inhibitor of phospholipase D (PLD), inhibiting human PLD1 and PLD2 in vitro (IC50 = 220 and 310 nM, respectively) and PLD activity in cells. Previously, halopemide has been found to inhibit dopamine receptors and was evaluated as a neuroleptic agent. Halopemide is an inhibitor of phospholipase D (PLD).
Future Directions
Developing isoform-specific PLD inhibitors: Designing and synthesizing derivatives with enhanced selectivity for either PLD1 or PLD2 would be crucial for dissecting the specific roles of each isoform in various physiological and pathological processes. []
Exploring therapeutic applications for PLD inhibitors: Given the involvement of PLD in conditions like vascular calcification, insulin resistance, and viral infections, developing halopemide-derived compounds for therapeutic intervention holds significant promise. [, , , ]
Investigating halopemide's effects on the brain: Further research is needed to fully characterize halopemide's interactions with neurotransmitter systems and explore its potential for treating neuropsychiatric disorders beyond its initial classification as an antipsychotic. []
Related Compounds
R 38570
Compound Description: R 38570 is a putative metabolite of halopemide. It exhibited dose-dependent inhibition of serotonin (5-HT) uptake into rat and human blood platelets, although less potently than imipramine. []
Relevance: As a putative metabolite of halopemide, R 38570 provides insight into the metabolic pathways of halopemide and potentially contributes to its pharmacological effects. It shares structural similarities with halopemide, suggesting a metabolic modification may be responsible for the difference in potency for 5-HT uptake inhibition. []
Relevance: Similar to R 38570, R 29676, being a putative metabolite, provides valuable information about the metabolic fate of halopemide. Structural similarities between R 29676 and halopemide imply that the difference in their potency for 5-HT uptake inhibition could be due to structural modifications arising from metabolism. []
p-Fluorohippuric Acid
Compound Description: p-Fluorohippuric acid is a putative metabolite of halopemide. Unlike halopemide or its other metabolites (R 38570 and R 29676), it did not exhibit any inhibitory effect on serotonin (5-HT) uptake into blood platelets. []
Relevance: Despite being a putative metabolite of halopemide, p-fluorohippuric acid did not demonstrate any activity in inhibiting 5-HT uptake. This suggests that the specific structural features of halopemide and its other metabolites, which are absent in p-fluorohippuric acid, are essential for interacting with the serotonin transporter. []
R29800
Compound Description: R29800 is a neuroleptic compound structurally related to halopemide. It influenced the release of various neurotransmitters, including serotonin, noradrenaline, acetylcholine, and GABA, from rat frontal cortical slices. []
Relevance: The structural similarities between R29800 and halopemide, coupled with their effects on neurotransmitter release, suggest that they may share overlapping mechanisms of action. Comparing their pharmacological profiles provides a better understanding of the structure-activity relationship within this class of compounds. []
Spiperone
Compound Description: Spiperone is a neuroleptic agent that was used as a comparator compound in studies investigating the effects of halopemide on neurotransmitter release. Spiperone modulated the release of serotonin, noradrenaline, acetylcholine, and GABA from rat frontal cortical slices. []
Relevance: Spiperone served as a benchmark to compare the effects of halopemide on neurotransmitter release. Similarities or differences in their actions help to clarify the specific mechanisms through which halopemide exerts its effects on neurotransmitter systems, which might differ from typical neuroleptics like spiperone. []
Haloperidol
Compound Description: Haloperidol, a well-known antipsychotic drug, was utilized as a reference compound in studies investigating the effects of halopemide on neurotransmitter release. It demonstrated modulatory effects on the release of serotonin, noradrenaline, acetylcholine, and GABA from rat frontal cortical slices. []
Relevance: By comparing the effects of halopemide with haloperidol, researchers aimed to determine whether halopemide's actions on neurotransmitter release were similar to or distinct from those of established antipsychotics like haloperidol. This comparison is crucial for understanding halopemide's potential as an antipsychotic agent and its possible advantages or disadvantages over existing treatments. []
5-Fluoro-2-indolyldes-chlorohalopemide (FIPI)
Compound Description: FIPI is a halopemide derivative developed as a phospholipase D (PLD) inhibitor. It exhibits increased potency compared to halopemide in inhibiting PLD activity. [, ]
Relevance: FIPI represents a successful example of optimizing halopemide's structure to enhance its inhibitory activity against PLD. The improved potency of FIPI suggests that modifications to the halopemide scaffold can lead to the development of more potent and selective PLD inhibitors. [, ]
Triazaspirone-based PLD Inhibitors
Compound Description: This refers to a series of compounds structurally distinct from halopemide but sharing its ability to inhibit PLD. These compounds were developed as part of a research effort to discover new and improved PLD inhibitors. []
Relevance: Although structurally different from halopemide, the development of triazaspirone-based PLD inhibitors highlights the ongoing search for novel PLD inhibitors. These compounds serve as a comparison point for halopemide-derived inhibitors, allowing researchers to assess the potential advantages and disadvantages of different structural classes of PLD inhibitors. []
Selective Estrogen Receptor Modulators (SERMs)
Compound Description: SERMs are a class of drugs primarily used to treat estrogen-receptor-positive breast cancer. Research has revealed that certain SERMs also possess the ability to inhibit mammalian PLD enzymes. []
Relevance: The discovery of SERMs as PLD inhibitors, albeit with lower potency compared to halopemide derivatives, underscores the potential for identifying PLD inhibitors from existing drug classes. This finding also suggests potential crosstalk between estrogen signaling and PLD pathways, warranting further investigation into the therapeutic implications of targeting PLD in estrogen-dependent cancers. []
Universal PLD Inhibitor
Compound Description: This term refers to a specific PLD inhibitor, structurally distinct from SERMs, designed to lack the 6-OH group required for estrogen receptor binding and antiproliferative activity. This inhibitor effectively targets multiple PLD isoforms. []
Relevance: The development of a universal PLD inhibitor, while structurally different from halopemide, highlights the ongoing research into creating potent inhibitors with broad-spectrum activity against multiple PLD isoforms. It suggests that effective PLD inhibition can be achieved through various structural motifs, providing alternative strategies for drug design. []
ML395 (VU0468809)
Compound Description: ML395 is a potent, highly selective allosteric inhibitor of PLD2 derived from the halopemide scaffold. It exhibits favorable in vitro DMPK (drug metabolism and pharmacokinetics) properties, improved physiochemical characteristics, a cleaner ancillary pharmacology profile than other reported PLD inhibitors, and promising antiviral activity against various influenza strains. []
Relevance: ML395 exemplifies the successful optimization of the halopemide structure to develop a highly selective and drug-like PLD2 inhibitor. Its improved properties and broad-spectrum antiviral activity highlight the therapeutic potential of targeting PLD2 for various diseases, including influenza infections. ML395 stands as a significant advancement over halopemide in drug development for PLD2 inhibition. []
Overview
Halopemide is a compound that has garnered attention for its role as a phospholipase D2 inhibitor. Initially developed as a neuroleptic drug, it has been investigated for its potential applications in treating various conditions, particularly in the context of cancer and inflammation. Phospholipase D enzymes, including phospholipase D2, are involved in lipid signaling pathways that regulate numerous cellular processes, including cell growth, migration, and survival.
Source and Classification
Halopemide was originally synthesized as a psychotropic agent. Its classification falls under the category of small molecule inhibitors targeting phospholipase D enzymes. The compound's structure is derived from indole derivatives, which are known for their diverse biological activities. Halopemide's specific action on phospholipase D2 makes it a valuable tool in biochemical research and potential therapeutic applications.
Synthesis Analysis
Halopemide synthesis involves several key methodologies aimed at optimizing its efficacy as a phospholipase D2 inhibitor.
Methods and Technical Details
Diversity-Oriented Synthesis: A diversity-oriented synthesis approach was employed to generate various analogs of halopemide, allowing researchers to explore different structural modifications to enhance its inhibitory activity against phospholipase D2.
Parallel Synthesis: This method facilitated the rapid identification of orally available amide analogs derived from indole-2-carboxylic acids, leading to improved compounds with better pharmacological profiles.
Optimization Techniques: The optimization process included modifications to the halopemide structure to improve selectivity and potency against phospholipase D2 while minimizing off-target effects.
Molecular Structure Analysis
The molecular structure of halopemide is characterized by a complex arrangement that includes an indole core.
Structure and Data
Molecular Formula: C17H20ClN3O2
Molecular Weight: 335.81 g/mol
Structural Features: The compound contains a chloro group, an amide functional group, and an indole moiety, which contribute to its biological activity.
The three-dimensional conformation of halopemide allows it to interact specifically with the active site of phospholipase D2, facilitating its inhibitory action.
Chemical Reactions Analysis
Halopemide undergoes several chemical reactions that are crucial for its function as a phospholipase D2 inhibitor.
Reactions and Technical Details
Hydrolysis Reaction: Halopemide can interact with the catalytic site of phospholipase D2, leading to competitive inhibition where it prevents the enzyme from hydrolyzing phosphatidylcholine into phosphatidic acid.
Transphosphatidylation: The compound may also influence transphosphatidylation reactions where alcohols compete with water in enzymatic reactions, affecting lipid signaling pathways.
Binding Interactions: Molecular docking studies have elucidated the binding interactions between halopemide and phospholipase D2, highlighting key amino acid residues involved in this process.
Mechanism of Action
The mechanism by which halopemide exerts its effects involves several biochemical pathways.
Process and Data
Inhibition of Phospholipase D2: Halopemide binds to both the catalytic center and an allosteric site on phospholipase D2, leading to decreased enzyme activity. This dual action enhances its effectiveness as an inhibitor.
Impact on Lipid Signaling: By inhibiting phospholipase D2, halopemide alters the production of phosphatidic acid and other lipid mediators that are crucial for cell signaling, thereby affecting processes such as cell migration and proliferation.
Therapeutic Implications: The modulation of lipid signaling pathways by halopemide presents potential therapeutic avenues for treating cancers characterized by abnormal cell growth and migration.
Physical and Chemical Properties Analysis
Halopemide exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Physical and Chemical Properties
Solubility: Halopemide is soluble in organic solvents but has limited solubility in water, which can affect its bioavailability.
Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.
These properties are critical when considering halopemide for therapeutic applications or research purposes.
Applications
Halopemide has significant potential in various scientific domains:
Cancer Research: Its ability to inhibit phospholipase D2 makes it a candidate for studies focused on tumor growth and metastasis, particularly in breast cancer models.
Inflammatory Diseases: Given its role in modulating lipid signaling pathways, halopemide may also be explored for therapeutic use in inflammatory conditions where phospholipase D activity is implicated.
Biochemical Studies: Halopemide serves as a valuable tool for understanding the mechanisms of lipid signaling and enzyme regulation within cellular contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene is a natural product found in Iris tectorum, Calypogeia muelleriana, and other organisms with data available.
GFB-8438 is a potent TRPC5 inhibitor (IC50 = 150 nM). The inhibition of TRPC5 may provide a novel, effective, and safe approach for the treatment of FSGS and related proteinuric kidney diseases.
GHK-Cu is a complex of the tripeptide Gly-His-Lys and a copper(II) ion that has wound healing and anti-inflammatory activities. It increases proliferation and the levels of collagen and secreted pro-matrix metalloproteinase-2 (MMP-2) in isolated human fibroblasts when used at a concentration of 1 nM. GHK-Cu (2 mg) increases levels of collagen and glycosaminoglycans (GAGs) and the expression of decorin in the wound tissue of rats. It decreases LPS-induced increases in the levels of reactive oxygen species (ROS), IL-6, and TNF-α in RAW 264.7 cells when used at a concentration of 10 µM. GHK-Cu (10 µg/g) prevents LPS-induced decreases in lung superoxide dismutase (SOD) activity and glutathione (GSH) levels and reduces LPS-induced increases in the number of cells and the level of total protein in bronchoalveolar lavage fluid (BALF) in a mouse model of acute lung injury. GHK-Cu acetate is a complex of the tripeptide Gly-His-Lys and a copper(II) ion that has wound healing and anti-inflammatory activities. It increases proliferation and the levels of collagen and secreted pro-matrix metalloproteinase-2 (MMP-2) in isolated human fibroblasts. GHK-Cu increases levels of collagen and glycosaminoglycans (GAGs) and the expression of decorin in the wound tissue of rats. It decreases LPS-induced increases in the levels of reactive oxygen species (ROS), IL-6, and TNF-α in RAW 264.7 cells when used at a concentration of 10 µM. GHK-Cu (10 µg/g) prevents LPS-induced decreases in lung superoxide dismutase (SOD) activity and glutathione (GSH) levels and reduces LPS-induced increases in the number of cells and the level of total protein in bronchoalveolar lavage fluid (BALF) in a mouse model of acute lung injury.